

Synthesis of Verdyl Acetate: An Experimental Protocol for Researchers

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Compound of Interest

Compound Name: Verdyl acetate

Cat. No.: B1672797

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Abstract

Verdyl acetate, a synthetic fragrance compound with a characteristic green, woody, and slightly floral aroma, is a key ingredient in the perfumery and cosmetics industries.[1][2][3][4] This application note provides a detailed experimental protocol for the synthesis of **Verdyl acetate**, intended for researchers, scientists, and professionals in drug development and fragrance chemistry. The protocol is based on the acid-catalyzed reaction of dicyclopentadiene with acetic acid and acetic anhydride.[2][5] This document includes a comprehensive methodology, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

Verdyl acetate, chemically known as 8-tricyclo[5.2.1.0^{2,6}]dec-3-enyl acetate, is a synthetic ester valued for its unique olfactory properties.[6][7] It is widely utilized in the formulation of perfumes, soaps, detergents, and other scented consumer products.[1][3] The industrial synthesis of **Verdyl acetate** typically involves the esterification of dicyclopentadiene with acetic acid or acetic anhydride in the presence of an acid catalyst.[2][5] This protocol details a specific method using a perchloric acid-phosphoric acid binary catalyst system, which has been reported to provide a good yield under relatively mild conditions.[8]

Physicochemical Properties of Verdyl Acetate

A summary of the key physicochemical properties of **Verdyl acetate** is presented in Table 1.

| Property | Value | Reference |
|-------------------|--|---|
| Molecular Formula | C ₁₂ H ₁₆ O ₂ | [1] [6] [7] |
| Molecular Weight | 192.25 g/mol | [6] [7] |
| Appearance | Clear to pale yellow liquid | [1] [6] |
| Odor | Green, woody, floral | [1] [2] [4] |
| Boiling Point | 104-106 °C at 133.3 Pa | [8] |
| Solubility | Insoluble in water; soluble in alcohol | [1] [6] |
| CAS Number | 5413-60-5 | [7] |

Experimental Protocol

This protocol is adapted from the synthetic method described in patent CN103193639A.[\[8\]](#)

Materials and Reagents

| Reagent | Formula | Molar Mass (g/mol) | Quantity | Moles | Equivalents |
|--|-------------------------------------|-------------------------|--------------|-------|-------------|
| Acetic Acid | CH ₃ COOH | 60.05 | 210 g | 3.50 | 1.13 |
| Perchloric Acid- Phosphoric Acid Catalyst | - | - | 4.2 g | - | - |
| Acetic Anhydride | (CH ₃ CO) ₂ O | 102.09 | 53 g | 0.52 | 0.17 |
| Dicyclopenta diene | C ₁₀ H ₁₂ | 132.20 | 410 g | 3.10 | 1.00 |
| Sodium Hydroxide Solution | NaOH | 40.00 | 15-30% (w/v) | - | - |
| Sodium Sulfate Solution | Na ₂ SO ₄ | 142.04 | 10% (w/v) | - | - |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | Saturated | - | - |

Equipment

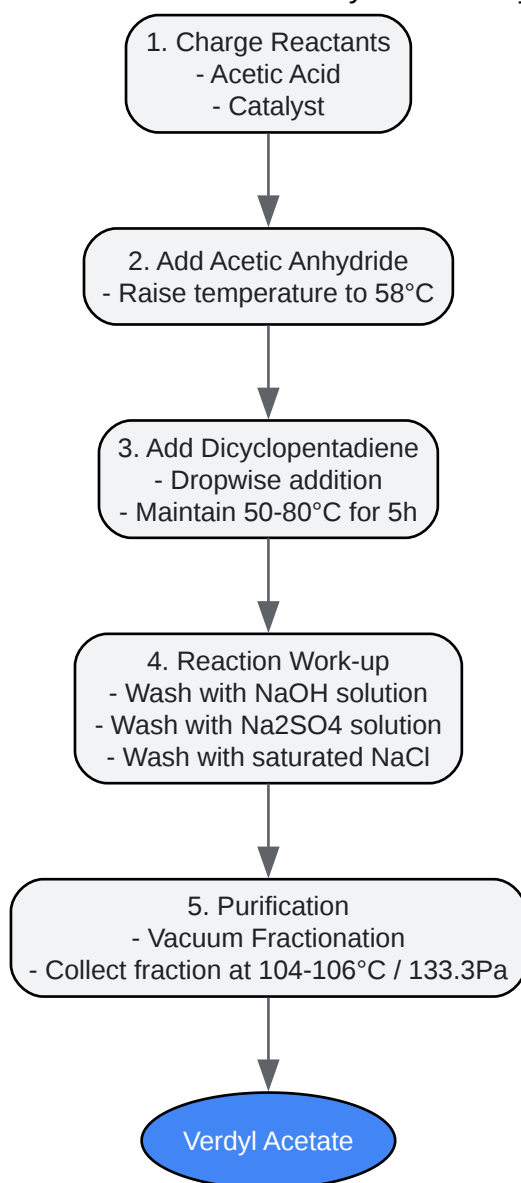
- Three-neck round-bottom flask
- Reflux condenser
- Thermometer
- Dropping funnel
- Magnetic stirrer with heating mantle

- Separatory funnel
- Vacuum distillation apparatus

Reaction Setup

The experimental workflow for the synthesis of **Verdyl acetate** is depicted in the following diagram:

Experimental Workflow for Verdyl Acetate Synthesis



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Caption: A flowchart illustrating the key steps in the synthesis of **Verdyl acetate**.

Procedure

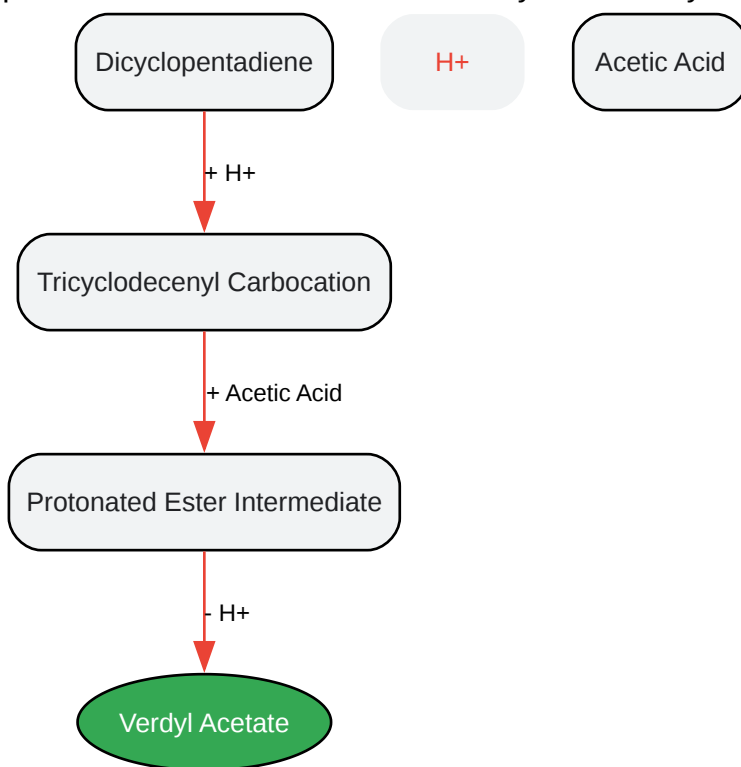
- **Charging the Reactor:** Into a three-neck flask equipped with a thermometer, a magnetic stirrer, a reflux condenser, and a dropping funnel, add 210 g of acetic acid and 4.2 g of the perchloric acid-phosphoric acid binary catalyst.[8]
- **Addition of Acetic Anhydride:** Slowly add 53 g of acetic anhydride to the flask while stirring. The temperature will rise to approximately 57-58°C.[8]
- **Addition of Dicyclopentadiene:** With continuous stirring, slowly add 410 g of dicyclopentadiene dropwise from the dropping funnel. Maintain the reaction temperature between 50-80°C. The addition should take approximately 5 hours.[8]
- **Reaction Monitoring:** After the addition is complete, continue stirring and maintain the temperature at 50-80°C. The reaction progress can be monitored by gas chromatography to check for the consumption of dicyclopentadiene. The reaction is considered complete when the dicyclopentadiene content is below 0.5%.[8]
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with a 15-30% sodium hydroxide solution to neutralize the acidic components.
 - Separate the organic layer and wash it with a 10% sodium sulfate solution.[8]
 - Finally, wash the organic layer with a saturated sodium chloride solution.[8]
- **Purification:**
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
 - Perform vacuum fractionation of the crude product.

- Collect the fraction at a boiling point of 104-106°C under a pressure of 133.3 Pa to obtain pure **Verdyl acetate**.^[8]

Reaction Mechanism

The synthesis of **Verdyl acetate** proceeds via an acid-catalyzed addition and subsequent esterification. The proposed reaction pathway is illustrated below:

Proposed Reaction Mechanism for Verdyl Acetate Synthesis



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Caption: A simplified diagram of the acid-catalyzed synthesis of **Verdyl acetate**.

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

- Perchloric acid is a strong oxidizing agent and should be handled with extreme care.
- Acetic acid and acetic anhydride are corrosive and can cause severe burns.
- Dicyclopentadiene is flammable.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of **Verdyl acetate**. By following the outlined steps, researchers can synthesize this valuable fragrance compound for further study and application. The provided diagrams offer a clear visualization of the experimental workflow and the underlying reaction mechanism, aiding in the understanding and execution of the synthesis.

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